molecular formula C16H13NO3 B1345029 7-Benzyloxy-1H-indole-3-carboxylic acid CAS No. 24370-75-0

7-Benzyloxy-1H-indole-3-carboxylic acid

Cat. No.: B1345029
CAS No.: 24370-75-0
M. Wt: 267.28 g/mol
InChI Key: UTKFPHSPQYCKBX-UHFFFAOYSA-N
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Description

7-Benzyloxy-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol It is characterized by an indole core structure substituted with a benzyloxy group at the 7-position and a carboxylic acid group at the 3-position

Scientific Research Applications

7-Benzyloxy-1H-indole-3-carboxylic acid has several scientific research applications:

Safety and Hazards

The safety information for 7-Benzyloxy-1H-indole-3-carboxylic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Biochemical Analysis

Biochemical Properties

7-Benzyloxy-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of nuclear receptors and regulate the expression of genes involved in metabolic pathways . This modulation can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes . The compound’s ability to interact with cytochrome P450 enzymes is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effects on cellular function . Long-term studies have indicated that prolonged exposure to the compound can result in significant alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which play a key role in its biotransformation . This interaction can affect metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy-1H-indole-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-benzyloxyindole.

    Carboxylation: The 7-benzyloxyindole is then subjected to carboxylation at the 3-position to introduce the carboxylic acid group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyloxy-1H-indole-3-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or aldehydes .

Comparison with Similar Compounds

Uniqueness: 7-Benzyloxy-1H-indole-3-carboxylic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-phenylmethoxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(19)13-9-17-15-12(13)7-4-8-14(15)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKFPHSPQYCKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649670
Record name 7-(Benzyloxy)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24370-75-0
Record name 7-(Benzyloxy)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Benzyloxy-1H-indole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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